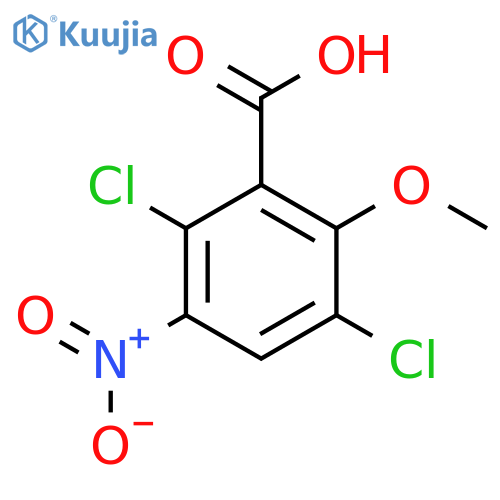Cas no 19093-87-9 (2,5-dichloro-6-methoxy-3-nitrobenzoic acid)

19093-87-9 structure
商品名:2,5-dichloro-6-methoxy-3-nitrobenzoic acid
2,5-dichloro-6-methoxy-3-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-6-methoxy-3-nitrobenzoic acid
- EN300-28339306
- 19093-87-9
-
- インチ: 1S/C8H5Cl2NO5/c1-16-7-3(9)2-4(11(14)15)6(10)5(7)8(12)13/h2H,1H3,(H,12,13)
- InChIKey: BTEXZGOFCWLJMS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C(=C1C(=O)O)OC)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 264.9544776g/mol
- どういたいしつりょう: 264.9544776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2,5-dichloro-6-methoxy-3-nitrobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28339306-2.5g |
2,5-dichloro-6-methoxy-3-nitrobenzoic acid |
19093-87-9 | 95.0% | 2.5g |
$978.0 | 2025-03-19 | |
| Enamine | EN300-28339306-10.0g |
2,5-dichloro-6-methoxy-3-nitrobenzoic acid |
19093-87-9 | 95.0% | 10.0g |
$2146.0 | 2025-03-19 | |
| 1PlusChem | 1P028TUC-100mg |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 100mg |
$228.00 | 2024-06-17 | |
| 1PlusChem | 1P028TUC-50mg |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 50mg |
$173.00 | 2024-06-17 | |
| Aaron | AR028U2O-50mg |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 50mg |
$155.00 | 2025-02-17 | |
| Aaron | AR028U2O-250mg |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 250mg |
$300.00 | 2025-02-17 | |
| Aaron | AR028U2O-10g |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 10g |
$2976.00 | 2023-12-15 | |
| 1PlusChem | 1P028TUC-250mg |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 250mg |
$300.00 | 2024-06-17 | |
| 1PlusChem | 1P028TUC-1g |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 1g |
$679.00 | 2024-06-17 | |
| 1PlusChem | 1P028TUC-2.5g |
2,5-dichloro-6-methoxy-3-nitrobenzoicacid |
19093-87-9 | 95% | 2.5g |
$1271.00 | 2024-06-17 |
2,5-dichloro-6-methoxy-3-nitrobenzoic acid 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
19093-87-9 (2,5-dichloro-6-methoxy-3-nitrobenzoic acid) 関連製品
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
